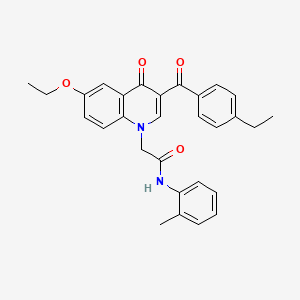

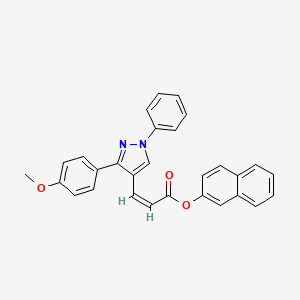

![molecular formula C16H17FN4O4S B2968795 N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide CAS No. 899989-41-4](/img/structure/B2968795.png)

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds often involves various steps with acceptable reaction procedures and quantitative yields . The compounds are usually characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra .Molecular Structure Analysis

The molecular structure of similar compounds is often determined by X-ray diffraction . The compounds are usually characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra .Chemical Reactions Analysis

Similar compounds have been synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Aplicaciones Científicas De Investigación

Antitumor Potential

Research has shown that derivatives of thieno[3,4-c]pyrazol, similar in structure to N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide, have significant antitumor activities. Synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety have demonstrated promising activities against hepatocellular carcinoma (HepG2) cell lines, with certain compounds exhibiting low micromolar IC50 values, indicating potent anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016). Additionally, novel pyrazoline-based compounds have been evaluated for their anticancer activities, including a detailed study on their efficacy against lung cancer, showcasing the potential of fluorinated compounds in inducing growth inhibition followed by apoptosis in HepG2 cells (Sunil et al., 2010).

Antimicrobial Activity

Derivatives similar to the specified compound have also been synthesized and evaluated for their in vitro antimicrobial activity, displaying potent inhibitory action against a range of Gram-positive and Gram-negative bacteria, as well as strains of fungi. This includes the synthesis of novel fluorine-containing pyrazole-based thiazole derivatives which were found to be effective against various bacterial and fungal species (Desai et al., 2012).

Sensor Applications

Furthermore, pyrazoline derivatives have been utilized in the development of fluorometric "Turn-off" sensors for metal ions, particularly mercury (Hg2+). These sensors demonstrate high selectivity and sensitivity, offering potential applications in environmental monitoring and the detection of toxic metals in water sources (Bozkurt & Gul, 2018).

Mecanismo De Acción

Target of Action

Similar compounds with a pyrazole core have been found to interact with various targets such as cholinesterase (ache and bche) and cannabinoid receptors (cbs) cb1 and cb2 .

Mode of Action

Additionally, compounds with a similar structure have been found to inhibit the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 .

Propiedades

IUPAC Name |

N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O4S/c1-2-7-18-15(22)16(23)19-14-12-8-26(24,25)9-13(12)20-21(14)11-5-3-10(17)4-6-11/h3-6H,2,7-9H2,1H3,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZCWVQGHUBBHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2968714.png)

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2968716.png)

![2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2968731.png)

![3-methyl-7-(2-methylprop-2-en-1-yl)-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968734.png)